5-Methyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
5-Methyl-1H-pyrazol-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and an amino group at the 3-position, with two hydrochloride molecules attached. This structure imparts unique chemical and biological properties to the compound, making it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazol-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as hydrazine and a 1,3-dicarbonyl compound, under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and pyrazole oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position and the methyl group at the 5-position play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Similar in structure but lacks the dihydrochloride salt form.
1-Methyl-5-amino-1H-pyrazole: Differently substituted pyrazole with distinct chemical properties.
5-Methyl-3-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of an amino group.
Uniqueness
5-Methyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability, such as in pharmaceutical formulations and biochemical assays .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-3-2-4(5)7-6-3;;/h2H,1H3,(H3,5,6,7);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOQGUJFBKXFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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